4'-Hydroxy-3',5'-dimethyl-2-bromo-2,2-difluoroacetophenone
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Overview
Description
4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone is an organic compound characterized by its unique structure, which includes a hydroxyl group, two methyl groups, a bromine atom, and two fluorine atoms attached to an acetophenone core
Preparation Methods
The synthesis of 4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone typically involves multi-step organic reactionsThe reaction conditions often require the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures to ensure the desired substitution and addition reactions occur efficiently .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetophenone core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone include:
4-Hydroxy-3,5-dimethylbenzonitrile: This compound shares the hydroxyl and methyl groups but differs in the presence of a nitrile group instead of bromine and fluorine atoms.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties, this compound has a similar hydroxyl and methyl substitution pattern but lacks the bromine and fluorine atoms.
The uniqueness of 4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-2,2-difluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-5-3-7(4-6(2)8(5)14)9(15)10(11,12)13/h3-4,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSYYDFZQWRTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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